molecular formula C14H21NO2 B3951636 N-(pentan-3-yl)-2-phenoxypropanamide

N-(pentan-3-yl)-2-phenoxypropanamide

Cat. No.: B3951636
M. Wt: 235.32 g/mol
InChI Key: CZWNJQMOHJBILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pentan-3-yl)-2-phenoxypropanamide is a synthetic organic compound of interest in chemical and pharmaceutical research. It features an amide group linking a pentan-3-yl chain and a 2-phenoxypropanamide moiety. The pentan-3-yl (sec-pentyl) group is a structural feature found in various bioactive molecules and can influence the compound's lipophilicity and metabolic profile . The phenoxy group attached to the propanamide scaffold suggests potential for interaction with biological systems, making it a candidate for use as a building block in medicinal chemistry or as a intermediate in organic synthesis. Researchers may explore its applications in developing pharmacologically active agents or as a standard in analytical studies. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

N-pentan-3-yl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11(3)17-13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNJQMOHJBILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-2-phenoxypropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-phenoxypropanoic acid with pentan-3-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pentan-3-yl)-2-phenoxypropanamide with structurally related propanamide derivatives, focusing on molecular attributes and substituent effects.

Structural Variations and Molecular Characteristics

Below is a comparative table based on evidence from synthetic and commercial compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Availability (Evidence Source)
This compound C₁₄H₂₁NO₂ (inferred) ~247.3 (calc.) Phenoxy, pentan-3-yl Not specified
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide C₁₅H₁₉N₃O₂S 305.4 Phenoxy, thiadiazole ring, butyl 2 mg
2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide C₁₅H₁₈ClN₃O₂S 339.84 4-Chlorophenoxy, thiadiazole ring 8 mg
2-[(3-chloro-2-methylphenyl)amino]-N-(pentan-3-yl)propanamide C₁₅H₂₃ClN₂O 282.81 3-Chloro-2-methylphenylamino Not specified
2-(3-bromophenoxy)-N-(pentan-2-yl)propanamide C₁₄H₂₀BrNO₂ 314.22 3-Bromophenoxy, pentan-2-yl Not specified

Implications of Substituent Differences

  • Phenoxy vs. Chlorine and bromine atoms also introduce electron-withdrawing effects, which may influence reactivity in electrophilic substitutions .
  • Thiadiazole vs. Amine Substituents: The thiadiazole ring in compounds from introduces aromaticity and hydrogen-bonding capabilities, which could improve binding to biological targets like enzymes. In contrast, the phenylamino group in may facilitate π-π stacking interactions but lacks the heterocyclic complexity of thiadiazoles.
  • Alkyl Chain Position : The pentan-3-yl group in the target compound differs from the pentan-2-yl substituent in , altering steric bulk near the amide nitrogen. This positional isomerism could impact conformational flexibility and intermolecular interactions .

Q & A

Q. What are the optimal synthetic routes for N-(pentan-3-yl)-2-phenoxypropanamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-phenoxypropanoic acid with pentan-3-amine via carbodiimide-mediated amide bond formation (e.g., using EDC or DCC). Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.
    Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) at intermediate stages is critical for troubleshooting .

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon backbone. For example, the amide proton (NH) typically appears at δ 6.5–7.5 ppm, while the pentan-3-yl group shows characteristic methylene/methyl splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ peak for C14_{14}H21_{21}NO2_2).
  • X-ray Crystallography : Single-crystal analysis resolves 3D conformation and bond angles, using software like SHELXL for refinement .

Q. What are the primary physicochemical properties of this compound, and how do they influence its handling in laboratory settings?

  • Methodological Answer :
  • Solubility : Likely soluble in DMSO, DCM, and ethanol but poorly in water. Solubility tests under varying pH (e.g., 2–10) guide formulation for biological assays .
  • Stability : Thermal stability assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Storage at –20°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, particularly in anticancer vs. anti-inflammatory assays?

  • Methodological Answer :
  • Dose-response studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate tissue-specific effects .
  • Mechanistic assays : Compare pathways (e.g., NF-κB for inflammation vs. caspase-3 for apoptosis) using Western blotting or qPCR.
  • Data normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments (n ≥ 3) to address variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance the potency of this compound derivatives?

  • Methodological Answer :
  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) on the phenoxy ring to modulate binding affinity .
  • Side-chain diversification : Replace pentan-3-yl with cyclopropyl or branched alkyl amines to assess steric effects .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets (e.g., COX-2 or EGFR kinases), validated by in vitro enzyme inhibition assays .

Q. What experimental designs are recommended to investigate the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :
  • In vitro metabolism : Use liver microsomes (human/rodent) with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Toxicogenomics : RNA sequencing of treated hepatocytes reveals oxidative stress markers (e.g., Nrf2, CYP450 isoforms).
  • In vivo models : Acute toxicity studies in rodents (OECD 423) establish LD50_{50} and organ-specific histopathology .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions for this compound?

  • Methodological Answer :
  • Validation protocols : Compare experimental (X-ray) bond lengths/angles with density functional theory (DFT) calculations (e.g., Gaussian 16). Discrepancies >5% warrant re-refinement using SHELXL .
  • Temperature factors : High B-factors in crystal structures may indicate disorder; consider alternative space groups or solvent masking .

Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogeneous assay data?

  • Methodological Answer :
  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to dose-response data, reporting R2^2 and confidence intervals.
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05), adjusting for multiple comparisons (Bonferroni correction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pentan-3-yl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(pentan-3-yl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.